
4-Isopentylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopentylpiperidin-4-ol is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopentylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the hydrogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as laboratory synthesis but optimized for large-scale production. This includes precise control of temperature, pressure, and catalyst concentration to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isopentylpiperidin-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, amine derivatives.
Aplicaciones Científicas De Investigación
4-Isopentylpiperidin-4-ol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Isopentylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV treatment, the compound acts as a CCR5 antagonist, blocking the receptor and preventing the virus from entering host cells . In cancer research, it has been shown to induce cell death through the activation of apoptotic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Piperidin-4-ol: A closely related compound with similar structural features but lacking the isopentyl group.
N-Benzylpiperidine: Another piperidine derivative with different substituents, used in various therapeutic applications.
Diphenyl(piperidin-4-yl)methanol: Known for its antiproliferative activity against cancer cell lines.
Uniqueness: 4-Isopentylpiperidin-4-ol stands out due to its unique isopentyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound in drug development .
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
4-(3-methylbutyl)piperidin-4-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)3-4-10(12)5-7-11-8-6-10/h9,11-12H,3-8H2,1-2H3 |
Clave InChI |
BXZGLOJPTKVUKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC1(CCNCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


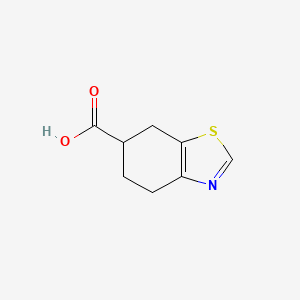

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
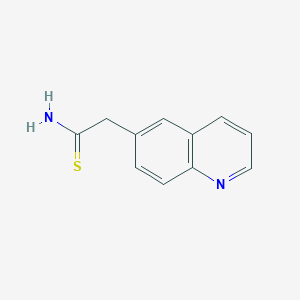
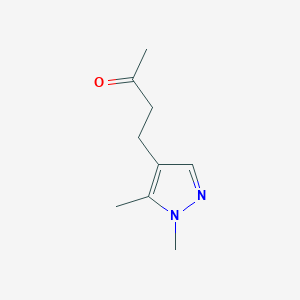

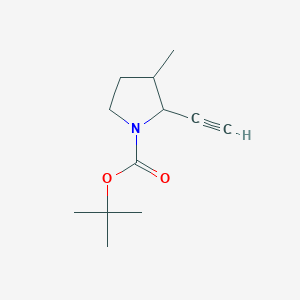
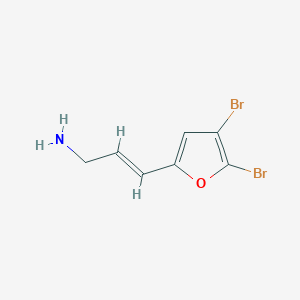
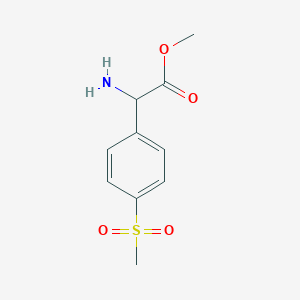
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
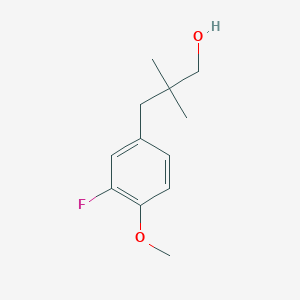
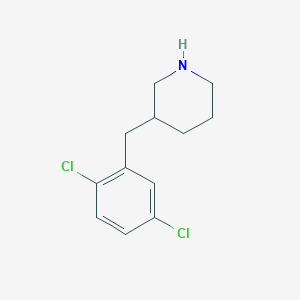
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)

